molecular formula C23H28ClN3O3 B2925489 1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097915-71-2

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2925489
CAS No.: 2097915-71-2
M. Wt: 429.95
InChI Key: BTZZJTFVBSCWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure incorporates several pharmacologically relevant motifs, including a piperidine ring, a cyclopropane group, and an imidazolidine-2,4-dione (hydantoin) core. The presence of the 4-chlorophenyl moiety is a common feature in many bioactive molecules, often contributing to target binding and metabolic stability . This molecular architecture suggests potential for diverse biological activity. Researchers are exploring this compound as a key scaffold in the development of novel therapeutic agents. Its specific research applications and mechanism of action are currently under investigation and are not fully characterized. Potential areas of study, based on its structural features, could include the exploration of new enzyme inhibitors or receptor modulators. The hydantoin core is a privileged structure in drug discovery, found in compounds with a wide range of activities . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c24-17-5-3-16(4-6-17)23(11-1-2-12-23)21(29)25-13-9-18(10-14-25)26-15-20(28)27(22(26)30)19-7-8-19/h3-6,18-19H,1-2,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZZJTFVBSCWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

  • Molecular Formula : C21H25ClN4O
  • Molecular Weight : 384.91 g/mol
  • Structure : The compound features a piperidine ring, a cyclopropyl group, and an imidazolidine dione structure, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating pathways related to inflammation and neuronal signaling.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antibacterial properties against various strains. For instance, compounds with similar structural motifs have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in the treatment of Alzheimer's disease. Compounds similar to this one have demonstrated strong AChE inhibitory activity, which is essential for enhancing cholinergic neurotransmission.
  • Urease : Inhibition of urease is significant for treating infections caused by urease-producing bacteria. Derivatives have shown promising results with IC50 values indicating potent activity .

Study on Antimicrobial Efficacy

A recent study synthesized a series of compounds based on the piperidine moiety and evaluated their antibacterial efficacy. Among these, several derivatives showed significant inhibition against pathogenic bacterial strains. The study concluded that compounds with structural similarities to this compound could serve as lead compounds for developing new antibiotics .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive function in animal models .

Data Table: Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong inhibition
AChE InhibitionCholinergic systemStrong inhibition
Urease InhibitionUrease-producing bacteriaPotent inhibition
NeuroprotectionNeuronal cellsReduced cell death

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.